1-(1H-1,2,4-三唑-5-基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

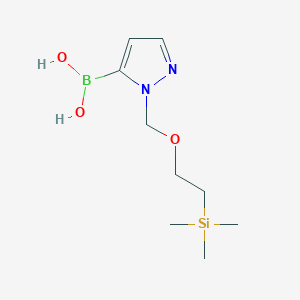

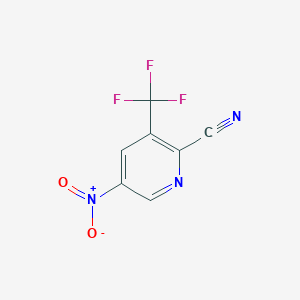

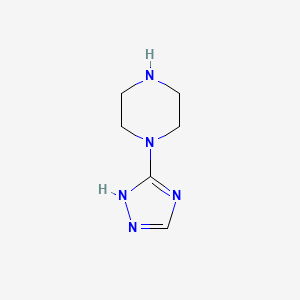

The compound "1-(1H-1,2,4-triazol-5-yl)piperazine" is a chemical structure that is part of a broader class of compounds featuring the 1,2,4-triazole ring fused with a piperazine moiety. This structural motif is of significant interest in medicinal chemistry due to its potential biological activities, including antagonist activity against 5-HT2 receptors, antihypertensive and diuretic effects, and antimicrobial properties .

Synthesis Analysis

The synthesis of derivatives related to "1-(1H-1,2,4-triazol-5-yl)piperazine" often involves multi-step reactions starting from basic building blocks such as acetylfuran, aromatic aldehydes, and piperazine or its derivatives. For instance, the synthesis of 1,2,4-triazine derivatives includes Claisen-Schmidt condensation followed by cyclization and Mannich's reaction . Another example is the synthesis of 1H-indazole derivatives, which are synthesized through a simple and efficient process characterized by spectral analysis . These synthetic routes are crucial for creating compounds with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of compounds in this class typically includes a piperazine ring, which can adopt a chair conformation, and a 1,2,4-triazole or related heterocycle. The orientation of substituents on these rings can significantly influence the biological activity of the compounds. For example, the crystal structure of a related compound shows a chair-shaped piperazine ring and a planar triazole ring with perpendicular phenyl substituents .

Chemical Reactions Analysis

The chemical reactivity of "1-(1H-1,2,4-triazol-5-yl)piperazine" derivatives is influenced by the presence of the triazole and piperazine rings. These structures can participate in various chemical reactions, including cyclocondensation and click chemistry, to yield novel compounds with potential biological activities . The triazole ring, in particular, can be a critical functional group for the activity of the compounds, as seen in the synthesis of soluble epoxide hydrolase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(1H-1,2,4-triazol-5-yl)piperazine" derivatives are determined by their molecular structure. These properties include solubility, crystallinity, and the ability to form intermolecular hydrogen bonds, which can affect their biological activity and pharmacokinetic profile. For example, weak intermolecular C—H⋯O hydrogen bonding is observed in the crystal structure of a related compound . Additionally, the substitution of phenyl groups has been found important for reducing clearance and improving oral exposure of triazine derivatives .

科学研究应用

抗癌活性

- 来源于1-(1H-1,2,4-三唑-5-基)哌嗪的杂环化合物显示出在抗骨癌活性方面的潜力。一项研究探索了一个特定衍生物的合成,并评估了其对人类骨癌细胞系的体外抗癌活性,同时利用分子对接研究其潜在的抗病毒活性 (Lv et al., 2019)。

- 另一项研究合成了含有1-[双-(4-氟苯基)甲基]哌嗪基的1,2,4-三唑席夫碱,对肿瘤细胞表现出显著的抑制活性 (Ding et al., 2016)。

- 具有1,2,4-三唑-哌嗪衍生物的DNA定向烷基化剂被研究用于DNA亲和力和抗肿瘤活性,显示出在这个领域的潜力 (Al-Soud & Al-Masoudi, 2004)。

抗微生物和抗结核活性

- 一些新型的1,2,4-三唑衍生物,包括含有哌嗪成分的化合物,已被合成并显示出抗微生物活性,其中某些化合物对各种微生物表现出良好或中等的活性 (Bektaş et al., 2007)。

- 结合三唑、哌嗪-1-基和苯并[d]异噁唑衍生物的化合物已被合成并评估其对结核分枝杆菌菌株的抗结核活性。一些衍生物显示出中等至良好的功效 (Naidu et al., 2016)。

合成和结构研究

- 已进行了多项关于1-(1H-1,2,4-三唑-5-基)哌嗪衍生物合成和结构表征的研究。这些研究通常涉及X射线晶体学和其他分析技术,以确定分子结构和相互作用 (Al-Abdullah et al., 2012)。

抗真菌剂

- 一些包含1,2,3-三唑和哌啶或哌嗪环的1,2,4-三唑类化合物已被合成并评估其抗真菌活性。特定一种化合物发现与几种真菌菌株相比与咪康唑具有相同的效力 (Sangshetti & Shinde, 2010)。

其他应用

- 许多其他研究探索了1-(1H-1,2,4-三唑-5-基)哌嗪衍生物在抗菌活性、酶抑制和分子对接研究等领域的额外应用,以预测与生物靶标的相互作用 (Mekky et al., 2020)。

未来方向

1,2,4-Triazole derivatives, including 1-(1H-1,2,4-triazol-5-yl)piperazine, continue to be an area of interest in medicinal chemistry due to their various biological activities . Future research may focus on exploring their potential uses in pharmaceutical applications, as well as improving their synthesis methods .

属性

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-3-11(4-2-7-1)6-8-5-9-10-6/h5,7H,1-4H2,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWXOGAYHSEQKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622619 |

Source

|

| Record name | 1-(1H-1,2,4-Triazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-1,2,4-triazol-5-yl)piperazine | |

CAS RN |

74964-11-7 |

Source

|

| Record name | 1-(1H-1,2,4-Triazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)

![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)

![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)